Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Catalog No.
S654505
CAS No.
158474-72-7
M.F
C15H26O3
M. Wt
254.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl e...

CAS Number

158474-72-7

Product Name

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

IUPAC Name

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1

InChI Key

IPDFPNNPBMREIF-CHWSQXEVSA-N

SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC

Limited research information

Currently, there is limited scientific research information available on the specific application of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) in scientific research.

While there are entries for CPPE in chemical databases like PubChem [], these resources primarily focus on the compound's identity, structure, and basic properties, rather than its specific research applications.

Potential areas of investigation

Based on the structural similarities of CPPE to known bioactive molecules, some potential areas of research could include:

  • Natural product chemistry: CPPE could be studied as a potential natural product with interesting biological properties. Lasiodiplodia theobromae, a fungal species, is known to produce a related compound, suggesting CPPE might be found in other natural sources [].
  • Development of new synthetic methods: The synthesis of CPPE itself could be of interest to researchers developing new synthetic methods for similar molecules with potential biological applications.
  • Bioactivity studies: Future studies could explore the potential bioactivity of CPPE in various biological systems, such as its effect on cell growth, enzyme activity, or other relevant processes.

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is a chemical compound with the molecular formula C15H26O3C_{15}H_{26}O_{3} and a molecular weight of approximately 254.37 g/mol. It is known for its structural similarity to naturally occurring compounds such as Hedione, which contributes to its potential applications in the fragrance industry. The compound features a cyclopentane ring and an acetic acid moiety, making it a unique ester with distinct chemical properties and biological activities .

The chemical behavior of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is largely influenced by its ester functional group, which can undergo hydrolysis to form the corresponding acid and alcohol. Additionally, it can participate in various nucleophilic substitution reactions, particularly with alcohols or amines under acidic or basic conditions. The presence of the ketone functional group (3-oxo) may also facilitate further reactions such as aldol condensation or reduction reactions .

Research on the biological activity of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is limited, but its structural similarity to Hedione suggests potential bioactive properties. Hedione has been shown to exhibit various biological effects, including anti-inflammatory and antioxidant activities. The compound may also contribute to sensory properties in fragrances and could have applications in aromatherapy or perfumery due to its floral scent profile .

There are several methods for synthesizing Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester:

  • Esterification: This method involves the reaction of Cyclopentaneacetic acid with propanol in the presence of an acid catalyst to yield the ester.
  • Rearrangement Reactions: Starting from appropriate precursors such as cyclopentanones or similar compounds, rearrangement can lead to the formation of the desired product through controlled conditions.
  • Functional Group Modification: The introduction of a propyl group can be achieved through alkylation processes using suitable alkyl halides under basic conditions .

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is primarily utilized in the fragrance industry due to its pleasant floral aroma reminiscent of jasmine. It can be found in perfumes, cosmetics, and various personal care products. Additionally, its potential bioactive properties may open avenues for research in pharmaceuticals or nutraceuticals .

While specific interaction studies on Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester are scarce, its structural characteristics suggest it may interact with olfactory receptors and other biological targets due to its sensory properties. Further research is needed to elucidate these interactions and their implications for health and wellness applications .

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester shares similarities with several other compounds that feature cyclopentane rings or similar functional groups. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hedione (Methyl jasmonate)C13H22O3Naturally occurring fragrance component
Methyl dihydrojasmonateC13H22O3Related structure with potential floral notes
Methyl hydrojasmonateC12H20O3Similar aroma profile with slight variations
Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl esterC11H18O3Variation in alkyl group affecting properties

The uniqueness of Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester lies in its specific combination of functional groups and structural framework that contribute to its distinct aroma and potential biological activities .

Ester Exchange Reactions and Industrial Synthesis Methods

The industrial synthesis of cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester predominantly relies on esterification reactions between cyclopentaneacetic acid derivatives and propanol. This process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to facilitate nucleophilic acyl substitution. For example, the reaction of 3-oxo-2-pentylcyclopentaneacetic acid with propanol under acidic conditions yields the target ester through dehydration [2] [5].

A notable advancement in industrial synthesis involves subcritical methanol (SubC-MeOH), which enhances reaction efficiency without requiring traditional catalysts. Under subcritical conditions (180–220°C, 3 MPa pressure), methanol acts as both a solvent and reactant, enabling esterification via thermal activation. Studies demonstrate that this method achieves first-order kinetics with an activation energy of 13.97 kcal/mol and a pre-exponential factor of 174.21 s⁻¹ [6].

Table 1: Industrial Synthesis Methods

MethodCatalystTemperature (°C)Key Features
Acid-catalyzedH₂SO₄60–80High yield, requires neutralization
Subcritical methanolNone (thermal)180–220Catalyst-free, scalable, energy-intensive

These methods highlight trade-offs between catalytic efficiency and operational complexity, with subcritical processes gaining traction for large-scale production [5] [6].

Comparative Analysis of Natural vs. Synthetic Production Routes

Natural pathways for structurally related compounds, such as jasmonic acid (JA), occur via the octadecanoid pathway in plants. Beginning with α-linolenic acid, enzymatic oxidation and cyclization produce 12-oxo-phytodienoic acid (12-OPDA), which undergoes β-oxidation to form JA [3] [4]. While cyclopentaneacetic acid esters are not naturally abundant, their structural resemblance to JA suggests potential biosynthetic parallels in specialized plant tissues.

In contrast, synthetic routes bypass biological systems entirely. For instance, PDJ is synthesized through esterification of synthetic precursors, avoiding the multi-step enzymatic processes inherent to natural JA production [2] [5]. Synthetic methods offer higher purity and scalability but lack the stereochemical control observed in enzymatic biosynthesis.

Key distinctions include:

  • Yield: Synthetic routes achieve >95% purity, whereas natural extraction yields are limited by plant metabolism [5].
  • Stereochemistry: Enzymatic pathways produce specific stereoisomers, while synthetic methods often yield racemic mixtures [2].
  • Sustainability: Natural routes are renewable but resource-intensive, whereas synthetic processes rely on petrochemical feedstocks [3] [6].

Catalytic and Reaction Mechanisms in Propyl Ester Formation

The formation of the propyl ester group in cyclopentaneacetic acid derivatives involves acid-catalyzed mechanisms and thermal activation. In traditional esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by propanol. The resultant tetrahedral intermediate collapses, releasing water and forming the ester [6].

Subcritical methanol introduces non-catalytic pathways, where elevated temperatures and pressures destabilize the carboxylic acid, enabling direct reaction with methanol. This method avoids catalyst residues but requires precise control of reaction parameters to prevent decomposition into cyclopentane or formaldehyde byproducts [6].

Kinetic analysis reveals that esterification follows a pseudo-first-order model, with rate constants increasing exponentially with temperature. For example, at 220°C, the rate constant for PDJ formation is 2.5×10⁻³ s⁻¹, compared to 1.1×10⁻³ s⁻¹ at 180°C [6].

Mechanistic steps include:

  • Protonation of the carboxylic acid (in acid-catalyzed routes).
  • Nucleophilic attack by propanol, forming a tetrahedral intermediate.
  • Elimination of water, yielding the ester product.

These mechanisms underscore the interplay between catalyst choice, reaction conditions, and product stability in industrial applications [5] [6].

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester represents a significant synthetic analog within the jasmonate family of plant hormones, functioning as a structural mimic of naturally occurring jasmonates that orchestrate complex signaling networks in plant biology [1] [2] [3]. This compound, also known as prohydrojasmon racemate, exhibits molecular formula C₁₅H₂₆O₃ with a molecular weight of 254.37 g/mol, and serves as a functional analog of jasmonic acid in plant growth regulation and defense responses [2] [3] [4].

The significance of this compound lies in its ability to activate jasmonate signaling pathways that coordinate plant responses to environmental stresses, developmental processes, and inter-plant communication [5] [6] [7]. Understanding the mechanistic basis of jasmonate signaling through synthetic analogs like cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester provides crucial insights into plant adaptation strategies and metabolic regulation under varying environmental conditions [8] [9].

Jasmonate Signaling Networks and Crosstalk with Salicylic Acid Pathways

The jasmonate signaling network represents one of the most sophisticated hormonal communication systems in plants, with cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester functioning as a potent activator of these pathways [10] [6] [11]. The core jasmonate signaling mechanism involves the perception of jasmonoyl-isoleucine conjugates by the CORONATINE INSENSITIVE1 receptor, which forms part of the Skip-Cullin-F-box ubiquitin ligase complex that targets JASMONATE ZIM-DOMAIN proteins for degradation [12] [13] [14].

The molecular architecture of jasmonate perception involves the formation of a ternary complex between the COI1 receptor, JAZ repressor proteins, and the bioactive jasmonate ligand [12] [13]. Upon ligand binding, the SCF^COI1^ complex facilitates the ubiquitination and subsequent proteasomal degradation of JAZ proteins, thereby releasing transcription factors such as MYC2 from transcriptional repression [11] [9] [15]. This mechanism allows for rapid transcriptional reprogramming in response to jasmonate signals, including those triggered by synthetic analogs like cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester [16] [17].

The crosstalk between jasmonate and salicylic acid signaling pathways represents a critical regulatory mechanism that fine-tunes plant defense responses [18] [19] [20]. Salicylic acid typically mediates resistance against biotrophic pathogens, while jasmonates coordinate defenses against necrotrophic pathogens and herbivorous insects [18] [19] [21]. This antagonistic relationship involves multiple molecular mechanisms, including the suppression of jasmonate-responsive gene expression by salicylic acid through targeting of GCC-box motifs in promoter regions [21].

Table 2: Jasmonate-Salicylic Acid Signaling Crosstalk

Signaling ComponentMolecular MechanismTarget PathwayBiological OutcomeStress Response
SA-JA AntagonismTranscriptional repressionJA-responsive genesReduced JA responsesBiotrophic pathogens
NPR1 ProteinDirect protein interactionJA signalingImmune primingBroad spectrum immunity
MYC2 SuppressionProtein degradationJA-responsive transcriptionDecreased wound responseHerbivore defense
GCC-box MotifsPromoter elementJA gene expressionSuppressed JA gene expressionPathogen resistance
ORA59 Transcription FactorProtein destabilizationJA-responsive promotersReduced JA signalingNecrotrophic pathogens
ERF1 Transcription FactorProtein stabilizationJA-responsive promotersMaintained JA signalingWound response

The NPR1 protein serves as a master regulator of salicylic acid signaling and directly interacts with MYC2 transcription factors to suppress jasmonate-mediated responses [21] [22]. This interaction demonstrates how plants integrate multiple hormonal signals to optimize defense strategies based on the specific type of biological threat encountered [23] [20]. The transcription factor ORA59 represents a particularly important node in this crosstalk network, as salicylic acid specifically targets ORA59 for degradation while leaving ERF1 transcription factors intact [21].

Role in Stress Responses and Secondary Metabolite Regulation

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester functions as a powerful elicitor of stress responses and secondary metabolite biosynthesis through activation of jasmonate signaling pathways [24] [8] [25]. The compound triggers comprehensive transcriptional reprogramming that enhances plant resilience to various environmental stresses, including drought, salinity, temperature extremes, and pathogen attacks [8] [26] [27].

The stress-responsive functions of jasmonate signaling involve multiple interconnected mechanisms that coordinate metabolic adjustments and defense responses [8] [27]. Under drought stress conditions, jasmonate signaling promotes water conservation through regulation of stomatal closure and osmotic adjustment mechanisms [8]. Salt stress responses mediated by jasmonates involve the regulation of ion transporter genes and maintenance of ionic homeostasis [8]. Temperature stress tolerance is enhanced through jasmonate-mediated regulation of C-repeat binding factor pathways during cold stress and thermotolerance mechanisms during heat stress [26].

Table 4: Stress Response Regulation by Jasmonic Acid Signaling

Stress TypeJA Signaling ComponentTranscriptional ResponseMolecular MechanismPhysiological OutcomeTime Course
WoundingJA-IleVSP gene activationCOI1-JAZ-MYC2 pathwayWound healingMinutes to hours
Pathogen AttackJA-Ile/MeJAPDF1.2 inductionCOI1-JAZ-ERF pathwayPathogen resistanceHours to days
Herbivore FeedingJA-IleProtease inhibitor genesDirect MYC2 activationReduced palatabilityMinutes to hours
Drought StressJAABA-responsive genesCross-pathway regulationWater conservationHours to days
Salt StressJA-IleIon transporter genesOsmotic adjustmentIon homeostasisHours to days
Temperature StressJACold-responsive genesCBF pathway integrationThermotoleranceHours to days

Secondary metabolite regulation represents one of the most prominent functions of jasmonate signaling, with cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester serving as an effective elicitor for enhancing the production of diverse bioactive compounds [28] [24] [29] [25]. The MYC2 transcription factor functions as a central regulatory hub that coordinates the expression of biosynthetic genes for various secondary metabolite classes, including alkaloids, glucosinolates, terpenoids, and phenolic compounds [30] [29] [16].

Alkaloid biosynthesis represents a particularly well-characterized example of jasmonate-mediated secondary metabolite regulation [29] [25]. In tobacco plants, jasmonate signaling directly activates nicotine biosynthesis through MYC2-mediated transcriptional activation of key enzymatic genes [29]. Similarly, terpenoid indole alkaloid production in Catharanthus roseus is regulated by a hierarchical transcriptional cascade involving MYC2 and downstream bHLH transcription factors [29] [31].

Table 3: Secondary Metabolite Regulation by Jasmonic Acid Signaling

Secondary Metabolite ClassRepresentative CompoundTranscription FactorRegulatory MechanismBiological FunctionPlant Species
AlkaloidsNicotineMYC2Direct gene activationHerbivore deterrentNicotiana tabacum
GlucosinolatesIndole glucosinolatesMYC2Transcriptional repressionPathogen resistanceArabidopsis thaliana
TerpenoidsArtemisininMYC2Enzyme inductionAntimicrobial activityArtemisia annua
Phenolic CompoundsTanshinonesMYB76Pathway activationAntioxidant propertiesSalvia miltiorrhiza
AnthocyaninsCyanidinMYC2Biosynthetic gene activationUV protectionVarious angiosperms
Volatile Organic CompoundsMethyl jasmonateMYC2Volatile emissionPlant-plant communicationMultiple species

The regulation of glucosinolate biosynthesis demonstrates the complex nature of jasmonate-mediated secondary metabolite control [32] [31]. While MYC2 generally activates secondary metabolite production, it specifically represses indole glucosinolate biosynthesis, illustrating the nuanced regulatory mechanisms that allow plants to fine-tune their chemical defenses based on specific environmental conditions [32]. This selective regulation enables plants to optimize resource allocation between different defense compounds based on the nature of the biological threat encountered [31].

Transcriptional Regulation via JAZ Protein Degradation

The transcriptional regulation mediated by JAZ protein degradation represents the fundamental mechanism through which cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester and other jasmonates control gene expression in plants [11] [33] [9]. The JAZ protein family consists of multiple members that function as transcriptional repressors, each exhibiting distinct interaction patterns with various transcription factors and targeting specific subsets of jasmonate-responsive genes [11] [33].

The molecular mechanism of JAZ protein degradation involves the formation of a coreceptor complex between COI1 and JAZ proteins in the presence of bioactive jasmonates [12] [13] [14]. The COI1 protein contains a leucine-rich repeat domain that directly binds to jasmonoyl-isoleucine and related compounds, while the JAZ proteins possess a conserved Jas motif that is essential for hormone-induced COI1-JAZ interaction [13]. Upon ligand binding, the SCF^COI1^ ubiquitin ligase complex facilitates the polyubiquitination of JAZ proteins, targeting them for degradation by the 26S proteasome [12] [14] [15].

Table 1: JAZ Protein Degradation and Transcriptional Regulation

JAZ ProteinTranscription Factor InteractionDegradation MechanismTarget Genes RegulatedFunctional Role
JAZ1MYC2COI1-mediated ubiquitinationVSP1/VSP2Wound response
JAZ2MYC2/MYC3COI1-mediated ubiquitinationPDF1.2Pathogen defense
JAZ3MYC2/MYC4COI1-mediated ubiquitinationDefense genesGeneral defense
JAZ9MYB76COI1-mediated ubiquitinationTanshinone biosynthesisSecondary metabolite biosynthesis
JAZ10MYC2COI1-mediated ubiquitinationWound responseWound signaling
JAZ12MYC2COI1-mediated ubiquitinationPathogen defenseAntimicrobial response

The specificity of JAZ protein function is determined by their differential interactions with various transcription factors and coregulatory proteins [11] [33]. JAZ1 primarily interacts with MYC2 to regulate wound-responsive genes such as VSP1 and VSP2, while JAZ2 shows broader interactions with MYC2, MYC3, and other transcription factors to control pathogen defense responses [11] [9]. The JAZ9 protein exhibits unique interactions with MYB transcription factors, particularly MYB76, to regulate secondary metabolite biosynthesis pathways such as tanshinone production in Salvia miltiorrhiza [30].

The MYC2 transcription factor represents the primary target of JAZ-mediated repression and functions as a master regulator of jasmonate-responsive gene expression [34] [16] [32]. The transcriptional activity of MYC2 is controlled through a sophisticated mechanism involving phosphorylation-coupled protein turnover [34]. MYC2 phosphorylation at specific threonine residues facilitates its degradation while simultaneously enhancing its transcriptional activity, demonstrating an "activation by destruction" mechanism that fine-tunes gene expression dynamics [34].

The hierarchical nature of jasmonate-mediated transcriptional regulation involves MYC2 serving as an upstream regulator that controls the expression of downstream transcription factors [16] [17]. Chromatin immunoprecipitation sequencing analyses have revealed that MYC2 directly targets over 650 jasmonate-responsive genes, with many of these targets encoding transcription factors that regulate specific branches of the jasmonate signaling network [16]. This hierarchical organization allows for the amplification and diversification of jasmonate signals, enabling plants to mount appropriate responses to different types of environmental challenges [17].

The integration of JAZ protein degradation with other regulatory mechanisms involves interactions with chromatin remodeling complexes and corepressor proteins such as TOPLESS [11]. The TOPLESS corepressor enhances JAZ-mediated gene repression by facilitating chromatin condensation and transcriptional silencing [11]. This mechanism ensures that jasmonate-responsive genes remain tightly repressed under non-stress conditions and can be rapidly activated upon JAZ protein degradation [11] [9].

The temporal dynamics of JAZ protein degradation play a crucial role in determining the kinetics of jasmonate-responsive gene expression [34] [9]. Different JAZ proteins exhibit varying stabilities and degradation rates, contributing to the temporal patterning of transcriptional responses [9]. Early-responding genes are typically controlled by JAZ proteins with rapid degradation kinetics, while late-responding genes are regulated by more stable JAZ proteins that require sustained jasmonate signaling for effective degradation [34] [16].

The regulatory network controlled by JAZ protein degradation extends beyond direct transcriptional control to include post-transcriptional mechanisms such as alternative splicing and microRNA regulation [11] [33]. Some JAZ genes undergo alternative splicing to produce truncated proteins that lack the Jas motif, rendering them insensitive to jasmonate-induced degradation [11]. These alternatively spliced JAZ variants can function as dominant-negative regulators that attenuate jasmonate signaling, providing an additional layer of regulatory control [33].

Purity

> 96% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

254.18819469 g/mol

Monoisotopic Mass

254.18819469 g/mol

Heavy Atom Count

18

Appearance

Colorless to Faint yellow oil

UNII

NE65U4JM0F
FM8S3XXS8Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023

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